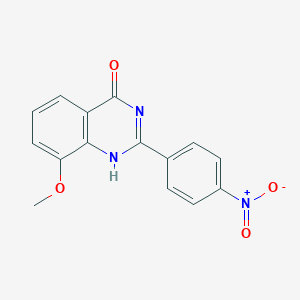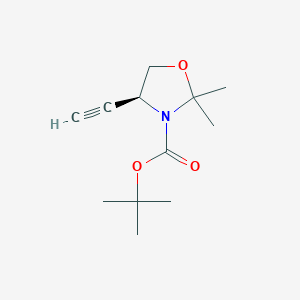
8-Methoxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methoxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one is a synthetic compound that belongs to the quinazolinone family. It is commonly known as MNQO and has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development.
Mecanismo De Acción
The mechanism of action of 8-Methoxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and inflammation. MNQO has been shown to inhibit the activity of topoisomerase I and II, which are essential enzymes for DNA replication and cell division. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 8-Methoxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one have been extensively studied in vitro and in vivo. MNQO has been shown to induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways. It has also been shown to inhibit cancer cell migration and invasion, which are essential steps in cancer metastasis. In animal models, MNQO has been shown to exhibit potent anti-inflammatory effects by reducing the production of inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-Methoxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and can be easily scaled up for large-scale production. MNQO is also stable under standard laboratory conditions and can be stored for extended periods without significant degradation. However, MNQO has some limitations for lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on 8-Methoxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one. One of the significant directions is to explore its potential as a lead compound for drug development. MNQO has shown promising results in preclinical studies, and further optimization of its chemical structure may lead to the development of potent anticancer and anti-inflammatory drugs. Another direction is to investigate the mechanism of action of MNQO further. A better understanding of its molecular targets and signaling pathways may lead to the development of more effective therapies for cancer and inflammatory diseases. Finally, future research may also focus on the synthesis of MNQO analogs with improved pharmacological properties, such as increased solubility and reduced toxicity.
Conclusion:
In conclusion, 8-Methoxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one is a synthetic compound with significant potential applications in various fields of scientific research. MNQO has shown promising results in preclinical studies as an anticancer and anti-inflammatory agent. Its mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and inflammation. MNQO has several advantages for lab experiments, including its ease of synthesis and stability under standard laboratory conditions. Future research may focus on its potential as a lead compound for drug development, its mechanism of action, and the synthesis of MNQO analogs with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 8-Methoxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one involves the reaction of 2-aminobenzoic acid with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-methoxyphenyl isocyanate to form the final product. The synthesis method of 8-Methoxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
8-Methoxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one has been extensively studied for its potential applications in various fields of scientific research. One of its significant applications is in medicinal chemistry, where it has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. MNQO has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models.
Propiedades
Número CAS |
181135-49-9 |
|---|---|
Nombre del producto |
8-Methoxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one |
Fórmula molecular |
C15H11N3O4 |
Peso molecular |
297.26 g/mol |
Nombre IUPAC |
8-methoxy-2-(4-nitrophenyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H11N3O4/c1-22-12-4-2-3-11-13(12)16-14(17-15(11)19)9-5-7-10(8-6-9)18(20)21/h2-8H,1H3,(H,16,17,19) |
Clave InChI |
PGAMJHQYVDYIQX-UHFFFAOYSA-N |
SMILES isomérico |
COC1=CC=CC2=C1NC(=NC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
COC1=CC=CC2=C1N=C(NC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
COC1=CC=CC2=C1NC(=NC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Sinónimos |
4(1H)-Quinazolinone, 8-methoxy-2-(4-nitrophenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3R)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol](/img/structure/B63563.png)


![Ethyl 4-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxylate](/img/structure/B63569.png)
![1-{2-[4-(2-Bromo-6-methoxy-3,4-dihydro-1-naphthyl)phenoxy]ethyl}pyrrolidine](/img/structure/B63570.png)



![Carbamothioic acid, [2-(dimethylamino)ethyl]-(9CI)](/img/structure/B63584.png)
![1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone](/img/structure/B63585.png)
![8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione](/img/structure/B63590.png)

![2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile](/img/structure/B63598.png)